1-Bromo-1-phenylphosphinan-1-ium bromide is a quaternary ammonium compound featuring a phosphorus atom bonded to a bromine atom and a phenyl group. This compound is categorized as an organophosphorus compound, which are widely studied for their applications in various fields, including organic synthesis and material science. The molecular formula for 1-bromo-1-phenylphosphinan-1-ium bromide is , and it possesses unique properties that make it suitable for specific chemical reactions and applications.
This compound can be synthesized from commercially available precursors, particularly through reactions involving phosphine derivatives and alkyl halides. It falls under the classification of ionic compounds due to its ionic bonding characteristics, with the presence of the bromide ion contributing to its stability and reactivity.
The synthesis of 1-bromo-1-phenylphosphinan-1-ium bromide typically involves the following steps:
The reaction can be summarized as follows:
This method is efficient and yields high purity products, making it favorable for laboratory synthesis.
The molecular structure of 1-bromo-1-phenylphosphinan-1-ium bromide can be represented using various chemical notation systems:
BrC(c1ccccc1)CC
InChI=1/C9H11Br/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
The compound features a central phosphorus atom bonded to one phenyl group and one bromine atom, indicating its quaternary nature. The presence of the bromide ion enhances its ionic character.
1-Bromo-1-phenylphosphinan-1-ium bromide can participate in various chemical reactions, including:
These reactions are significant in organic synthesis, allowing for the introduction of diverse functional groups into the phosphonium framework.
The mechanism of action for 1-bromo-1-phenylphosphinan-1-ium bromide primarily involves nucleophilic attack on the phosphorus center. The positive charge on phosphorus makes it susceptible to nucleophilic attack by electron-rich species. This process typically follows these steps:
This mechanism is crucial for understanding how this compound can be utilized in various synthetic pathways.
The physical properties of 1-bromo-1-phenylphosphinan-1-ium bromide include:
Chemical properties include:
These properties make it suitable for applications in organic synthesis and catalysis.
1-Bromo-1-phenylphosphinan-1-ium bromide has several applications in scientific research:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1